

An In-depth Technical Guide to NF546 Hydrate for Immunological Research

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Compound of Interest

Compound Name: NF546 hydrate

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Introduction

NF546 hydrate is a potent and selective non-nucleotide agonist for the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) that plays a significant role in modulating immune responses.^[1] As a key research tool, **NF546 hydrate** allows for the specific investigation of P2Y11-mediated signaling pathways and their downstream effects on various immune cells. This technical guide provides a comprehensive overview of **NF546 hydrate**, including its mechanism of action, effects on immune cells, and detailed experimental protocols for its use in immunological research.

Core Properties of NF546 Hydrate

NF546 hydrate is a complex organic molecule that acts as a selective agonist for the human P2Y11 receptor with a pEC50 of 6.27.^[1] Its selectivity for P2Y11 over other purinergic receptors, such as P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2-X3, makes it a valuable tool for dissecting the specific functions of this receptor in complex biological systems.^[1]

Quantitative Data

The following table summarizes the known quantitative data for **NF546 hydrate**.

Parameter	Value	Receptor/Cell Type	Reference
pEC50	6.27	Human P2Y11 Receptor	[1]
IL-8 Release	Stimulatory	Human Monocyte-Derived Dendritic Cells	[1]
LPS-induced IL-12p70 Release	Inhibitory (at 100 μ M)	Human Monocyte-Derived Dendritic Cells	[1]
TSP-1 Release	Stimulatory (at 100 μ M)	Human Monocyte-Derived Dendritic Cells	[1]

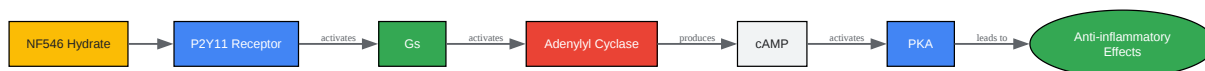
Mechanism of Action: P2Y11 Receptor Signaling

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways.[2] Activation of the P2Y11 receptor by **NF546 hydrate** initiates a cascade of intracellular events that can have both pro-inflammatory and anti-inflammatory consequences depending on the cellular context.

Dual Signaling Pathways

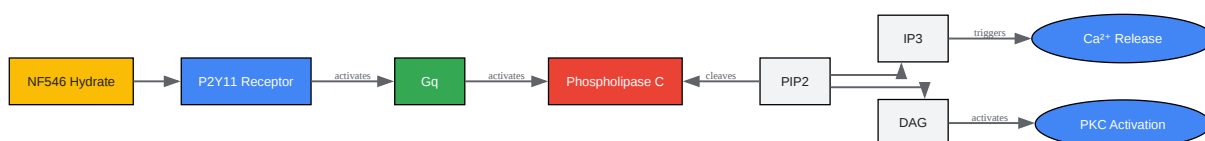
- Gs-cAMP-PKA Pathway:** The activation of the Gs alpha subunit stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, leading to the modulation of gene expression and cellular function. This pathway is often associated with anti-inflammatory effects.[2]
- Gq-PLC-Ca²⁺ Pathway:** The activation of the Gq alpha subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is typically associated with pro-inflammatory responses.

Signaling Pathway Diagrams



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Gs-cAMP-PKA Signaling Pathway



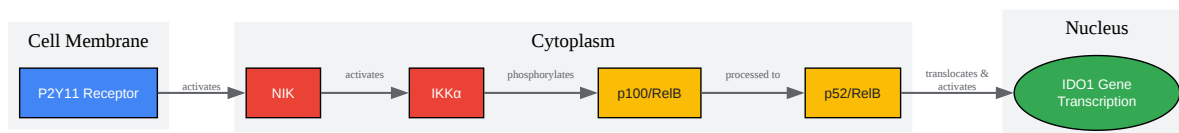
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Gq-PLC-Ca²⁺ Signaling Pathway

Crosstalk with other Pathways

Recent evidence suggests that P2Y11 signaling can engage in crosstalk with other critical immune signaling pathways, including the IL-1 receptor (IL-1R) and NF-κB pathways.

- **IL-1R Crosstalk:** P2Y11 activation in M2 macrophages upregulates the IL-1R, sensitizing the cells to IL-1 cytokines. This crosstalk enhances the secretion of factors like VEGF and CCL20 and promotes the shedding of soluble TNF receptor 2 (sTNFR2), contributing to an anti-inflammatory and pro-angiogenic phenotype.[2][3]
- **NF-κB Pathway:** P2Y11 activation has been linked to the noncanonical NF-κB pathway, which is crucial for the induction of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme.[4][5] This pathway involves the activation of NF-κB-inducing kinase (NIK) and IKKα, leading to the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers.[5][6]



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P2Y11-Mediated Noncanonical NF-κB Pathway

Immunological Effects of NF546 Hydrate

NF546 hydrate exerts diverse effects on various immune cells, primarily through the activation of the P2Y11 receptor.

Dendritic Cells (DCs)

NF546 hydrate has been shown to modulate the function of human monocyte-derived dendritic cells (moDCs).

- Cytokine Secretion: At a concentration of 100 μM, **NF546 hydrate** stimulates the release of the pro-inflammatory chemokine Interleukin-8 (IL-8).[1] Conversely, it inhibits the lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokine IL-12p70, suggesting a complex immunomodulatory role.[1]
- Maturation: P2Y11 activation by ATP contributes to DC maturation.[4]

Macrophages

In human M2 macrophages, P2Y11 activation promotes an anti-inflammatory and pro-angiogenic phenotype.[2][3] This is characterized by:

- Downregulation of the pro-inflammatory P2X7 receptor and inflammasome components.[3]
- Upregulation of the IL-1 receptor, leading to enhanced responsiveness to IL-1 cytokines.[2]
- Increased secretion of VEGF and CCL20.[2]

- Release of soluble TNF receptor 2 (sTNFR2).[2]

T Cells

The role of P2Y11 in T cell function is multifaceted. Autocrine stimulation of P2Y11 is involved in regulating T cell migration.[7]

Mast Cells

P2Y11 receptor activation can modulate mast cell degranulation. While some studies suggest P2Y11 does not have a primary role in degranulation, others indicate that ATPyS, a non-hydrolyzable ATP analog that activates P2Y11, can enhance IgE-mediated degranulation.[8][9] Further research is needed to clarify the specific effects of **NF546 hydrate** on mast cell function.

Experimental Protocols

The following protocols provide a framework for studying the effects of **NF546 hydrate** on human monocyte-derived dendritic cells.

Generation of Human Monocyte-Derived Dendritic Cells (moDCs)

This protocol describes the generation of immature moDCs from peripheral blood mononuclear cells (PBMCs).

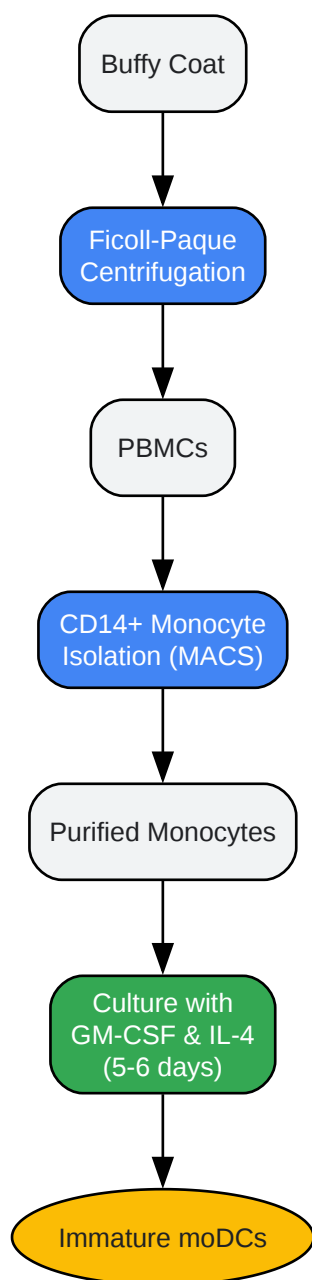
Materials:

- Ficoll-Paque PLUS
- PBS (Phosphate Buffered Saline)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin

- Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
- Human IL-4 (Interleukin-4)
- CD14 MicroBeads (for monocyte isolation)

Procedure:

- Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
- Isolate Monocytes: Enrich for CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions.[\[9\]](#)
- Culture moDCs:
 - Plate the purified monocytes at a density of 1×10^6 cells/mL in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Add human GM-CSF (e.g., 800 IU/mL) and human IL-4 (e.g., 250 IU/mL) to the culture medium.
 - Incubate the cells for 5-6 days at 37°C in a 5% CO₂ incubator to allow differentiation into immature moDCs.
 - On day 3, perform a half-medium change, replenishing with fresh medium containing GM-CSF and IL-4.



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Workflow for moDC Generation

Stimulation of moDCs with NF546 Hydrate and Cytokine Measurement

This protocol outlines the stimulation of immature moDCs with **NF546 hydrate** and subsequent measurement of cytokine production by ELISA.

Materials:

- Immature moDCs (from the protocol above)
- **NF546 hydrate**
- LPS (Lipopolysaccharide, as a positive control)
- Cell culture plates (96-well)
- ELISA kits for human IL-8 and IL-12p70

Procedure:

- Cell Plating: Harvest immature moDCs on day 6 and resuspend in fresh culture medium. Plate the cells in a 96-well plate at a density of 1×10^5 cells/well.
- Stimulation:
 - Prepare a stock solution of **NF546 hydrate** in sterile water.
 - Treat the cells with varying concentrations of **NF546 hydrate** (e.g., 1 μ M, 10 μ M, 100 μ M) for 24 hours.
 - For IL-12p70 inhibition studies, pre-incubate cells with **NF546 hydrate** for 1 hour before adding LPS (e.g., 100 ng/mL).
 - Include an unstimulated control (medium only) and a positive control (LPS only).
- Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the culture supernatants for cytokine analysis.
- Cytokine ELISA:
 - Quantify the concentrations of IL-8 and IL-12p70 in the collected supernatants using commercially available ELISA kits.[\[10\]](#)
 - Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

- Coating the ELISA plate with a capture antibody.
- Blocking non-specific binding sites.
- Adding standards and samples (supernatants).
- Adding a biotinylated detection antibody.
- Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
- Adding a substrate solution (e.g., TMB) to develop color.
- Stopping the reaction and measuring the absorbance at the appropriate wavelength.
- Calculate the cytokine concentrations based on the standard curve.[\[7\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Conclusion

NF546 hydrate is an indispensable tool for researchers investigating the role of the P2Y11 receptor in the immune system. Its selectivity allows for the precise dissection of P2Y11-mediated signaling pathways and their immunomodulatory effects. This guide provides a foundational understanding of **NF546 hydrate**'s properties and applications, along with detailed protocols to facilitate its use in immunological research. Further investigation into the effects of **NF546 hydrate** on a broader range of immune cells and the elucidation of the complete downstream signaling cascades will continue to enhance our understanding of P2Y11's role in health and disease.

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